Monomethyl-5-nitroisophthalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

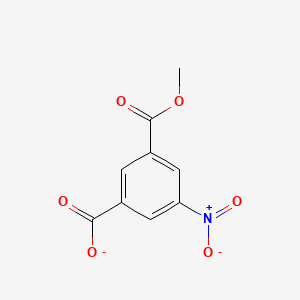

Monomethyl-5-nitroisophthalate (CAS RN: 1955-46-0) is an organic compound with the molecular formula C₉H₇NO₆ and a molecular weight of 225.15 g/mol . It is a monomethyl ester derivative of 5-nitroisophthalic acid, characterized by one carboxylic acid group and one methyl ester group attached to a nitro-substituted benzene ring. Key physicochemical properties include an XLogP3 value of 1.5, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 109 Ų . The compound is widely used as a pharmaceutical intermediate and in organic synthesis due to its reactive nitro and ester functional groups .

Synonyms for this compound include 5-nitroisophthalic acid monomethyl ester, methyl 5-nitroisophthalate, and 3-nitro-5-(methoxycarbonyl)benzoic acid . It is commercially available through suppliers such as Glentham Life Sciences (Product Code: GK2217) and is noted for its high purity and reliable supply chain .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Monomethyl-5-nitroisophthalate serves as a critical intermediate in the synthesis of various pharmaceutical compounds:

- Histone Demethylase Inhibitors : It is utilized in the development of inhibitors targeting histone demethylase LSD1, which are significant in cancer therapy. These inhibitors can selectively target cancer cells, providing a pathway for therapeutic interventions .

- Contrast Media : The compound is involved in the production of radiopaque media used for X-ray imaging. It acts as an essential precursor for synthesizing derivatives that enhance imaging quality .

Case Study: Synthesis of LSD1 Inhibitors

A recent study demonstrated the synthesis of LSD1 inhibitors using this compound as a starting material. The resulting compounds exhibited potent inhibitory activity against cancer cell lines, showcasing the compound's potential in oncological drug development .

Organic Synthesis

This compound is widely used as an intermediate in organic synthesis due to its reactive nitro group and carboxylate functionality:

- Bioconjugation : It is employed to prepare hetero-functional crosslinkers for bioconjugation processes involving polypeptides, facilitating the development of complex biomolecules .

- Synthesis of Derivatives : The compound can undergo various reactions such as amination and iodination to yield other valuable intermediates, which are further utilized in medicinal chemistry .

Material Science Applications

In materials science, this compound finds applications in:

- Polymer Production : It acts as a polymerizing agent in the synthesis of polyester resins. These resins are used in various applications including protective coatings and composite materials .

- Surface Coatings : The compound is incorporated into surface coatings for metals, enhancing corrosion resistance and durability .

Data Table: Summary of Applications

| Application Area | Specific Use | Example Products/Processes |

|---|---|---|

| Pharmaceuticals | LSD1 inhibitors | Targeted cancer therapies |

| Radiopaque media | X-ray imaging agents | |

| Organic Synthesis | Hetero-functional crosslinkers | Bioconjugation agents |

| Synthesis of derivatives | Medicinal compounds | |

| Material Science | Polymer production | Polyester resins |

| Surface coatings | Corrosion-resistant coatings |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Monomethyl-5-nitroisophthalate, and how can researchers ensure reproducibility?

this compound is synthesized via esterification of 5-nitroisophthalic acid with methanol under acidic catalysis. Key steps include:

- Reagent purity : Use anhydrous methanol and high-purity 5-nitroisophthalic acid (CAS 1955-46-0) to avoid side reactions .

- Reaction monitoring : Track esterification progress via FT-IR (disappearance of carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) .

- Purification : Recrystallize from ethanol/water mixtures to achieve >98% purity, with melting point verification (181–185°C) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : Use 1H-NMR to confirm ester methyl group integration (~3.9 ppm) and aromatic proton splitting patterns .

- HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (m/z 225.15) .

- Elemental analysis : Validate C, H, N, and O percentages within ±0.3% of theoretical values .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Parameter selection : Test thermal stability (40–80°C), humidity (50–90% RH), and photolytic degradation (UV-A/B exposure) .

- Analytical endpoints : Monitor nitro group reduction (via UV-Vis at 320 nm) and ester hydrolysis (via TLC or HPLC) .

Advanced Research Questions

Q. How can conflicting data on this compound’s reactivity in nucleophilic substitution reactions be resolved?

Discrepancies in nitro group activation may arise from solvent polarity or catalyst selection. Methodological approaches include:

- Controlled variable testing : Compare DMF (polar aprotic) vs. THF (low polarity) solvents with K₂CO₃ or DBU catalysts .

- Computational modeling : Use DFT calculations to assess transition-state energy barriers for nitro group participation .

Q. What strategies are recommended for integrating this compound into multi-step synthetic pathways without intermediate degradation?

- Protection-deprotection : Temporarily mask the nitro group using Boc anhydride, then cleave with TFA post-esterification .

- Flow chemistry : Minimize residence time at high temperatures using microreactors to prevent nitro group reduction .

Q. How can researchers systematically evaluate the environmental impact of this compound using existing phthalate metabolite frameworks?

Adapt urinary phthalate biomonitoring methodologies by:

- Metabolite identification : Use LC-MS/MS to detect hydrolysis products (e.g., 5-nitroisophthalic acid) in simulated biological fluids.

- Cross-species comparison : Test metabolic pathways in zebrafish (Danio rerio) models for ecological toxicity screening .

Q. What analytical challenges arise when quantifying trace this compound in complex matrices, and how can they be mitigated?

- Matrix interference : Use solid-phase extraction (C18 or HLB cartridges) for pre-concentration .

- Sensitivity limits : Employ isotope dilution with 13C-labeled analogs to improve LC-MS/MS accuracy .

Q. How should contradictory findings about this compound’s crystallographic behavior be addressed?

- Multi-technique validation : Combine XRD with Raman spectroscopy to distinguish polymorphism vs. solvent inclusion artifacts .

- Data sharing : Publish raw diffraction datasets in repositories like CCDC for independent verification .

Q. Methodological Frameworks

Q. How can the FINER and PICOT models structure research questions for studying this compound’s applications?

- FINER : Ensure questions are Feasible (e.g., "Does solvent choice affect nitro group reactivity?"), Novel, and Ethically sound .

- PICOT : Define Population (e.g., "In aqueous solutions"), Intervention (e.g., "UV exposure"), and Outcomes (e.g., "Degradation half-life") .

Q. What criteria should guide literature reviews on this compound to ensure source reliability?

Vergleich Mit ähnlichen Verbindungen

Monomethyl-5-nitroisophthalate belongs to a family of nitro-substituted aromatic esters. Key structural analogs include dimethyl 5-nitroisophthalate and monoethyl 5-nitroisophthalate, which differ in the number and type of ester groups.

Dimethyl 5-nitroisophthalate

- Molecular Formula: C₁₀H₉NO₆ .

- Molecular Weight : ~239.18 g/mol (calculated).

- Structure : Contains two methyl ester groups , replacing both carboxylic acid groups of 5-nitroisophthalic acid.

- Key Data : Crystallographic studies reveal a planar aromatic ring with nitro and ester groups contributing to intermolecular interactions. The crystal structure (CCDC file: cs2086sup1.cif) shows hydrogen bonding between nitro oxygen and ester carbonyl groups .

- Applications : Primarily used in materials science and crystallography research due to its stable crystalline structure .

Monoethyl 5-nitroisophthalate

- Molecular Formula : C₁₀H₉N₁O₆ .

- Molecular Weight : 239.18 g/mol .

- Structure : Features one ethyl ester and one carboxylic acid group.

- Synthesis: Produced via dehydration/alcoolysis of 5-nitroisophthalic acid with ethanol .

- Properties : The ethyl group increases hydrophobicity compared to the methyl derivative, as indicated by a higher theoretical XLogP3 (estimated ~2.0).

Other Related Compounds

- 5-Nitroisophthalic Acid: The parent diacid (C₈H₅NO₆) lacks ester groups, resulting in higher polarity and lower solubility in organic solvents.

- Isosorbide-5-mononitrate: A structurally distinct nitro compound used pharmacologically as a vasodilator, highlighting the versatility of nitro-functionalized molecules .

Data Tables

Table 1. Comparative Physicochemical Properties

Research Findings

- Crystallographic Stability : Dimethyl 5-nitroisophthalate exhibits a highly ordered crystal lattice due to strong intermolecular interactions, making it a model compound for X-ray diffraction studies .

- Reactivity Differences: this compound’s single carboxylic acid group allows for selective functionalization in drug synthesis, whereas the dimethyl analog is less reactive toward nucleophiles .

- Solubility Trends: The monoethyl derivative demonstrates improved solubility in non-polar solvents compared to monomethyl, attributed to the longer alkyl chain .

Vorbereitungsmethoden

Partial Hydrolysis of Dimethyl 5-Nitroisophthalate

The most widely documented method for synthesizing monomethyl-5-nitroisophthalate involves the controlled hydrolysis of dimethyl 5-nitroisophthalate. This approach capitalizes on the differential reactivity of ester groups under basic conditions.

Reaction Mechanism and Conditions

In a representative procedure, dimethyl 5-nitroisophthalate (2.5 g) is dissolved in methanol (38.5 mL) and treated with aqueous sodium hydroxide (0.42 g in 5 g H₂O) at reflux for 2 hours . The reaction progress is monitored by thin-layer chromatography (TLC) using a petroleum ether:dichloromethane (5:1) solvent system. Acidification with concentrated HCl precipitates the product, which is isolated in 75% yield .

The selectivity for monohydrolysis arises from steric and electronic effects:

-

The nitro group at the 5-position deactivates the adjacent ester, slowing its hydrolysis

-

Methanol acts as both solvent and nucleophile, favoring stepwise de-esterification

Optimization Strategies

Key parameters influencing yield and purity include:

-

Base concentration : Excess NaOH leads to dihydrolysis to 5-nitroisophthalic acid

-

Temperature control : Reflux conditions (65–70°C) prevent premature precipitation

-

Stoichiometry : A 1:1.05 molar ratio of dimethyl ester to NaOH maximizes monoester formation

Direct Nitration-Esterification Cascade

An alternative route synthesizes this compound through sequential nitration and esterification of isophthalic acid derivatives.

Continuous-Flow Nitration

Patent CN111995524A discloses a continuous process where isophthalic acid undergoes nitration in a tubular reactor at 75°C with 65% nitric acid and sulfuric acid . The reaction residence time of 4 minutes achieves 90% conversion to 5-nitroisophthalic acid . Subsequent esterification with methanol in a microreactor completes the sequence.

Table 1: Continuous vs Batch Nitration Parameters

| Parameter | Continuous Process | Batch Process |

|---|---|---|

| Reaction Time | 4 minutes | 4 hours |

| Temperature | 75°C | 50–75°C |

| Yield | 90% | 85% |

| Throughput | 15 mL/min | 2 L/batch |

Esterification Dynamics

The nitro group’s electron-withdrawing nature necessitates vigorous conditions for esterification:

-

Sulfuric acid catalysis (98% w/w)

-

Methanol in 10:1 molar excess

-

12-hour reflux to drive equilibrium

Two-Phase Esterification Strategy

EP0879815B1 describes a method where 5-nitroisophthalic acid reacts with methanol in a biphasic system . The aprotic solvent (e.g., dichloroethane) separates the aqueous and organic phases, shifting equilibrium toward ester formation.

Phase Behavior and Yield Enhancement

-

Organic phase : Dissolves monoester, promoting further reaction

-

Aqueous phase : Removes water, preventing hydrolysis reversal

Catalytic Hydrogenation Followed by Selective Esterification

Emerging approaches first reduce 5-nitroisophthalic acid to the amine derivative, then perform monoesterification. While indirect, this route achieves exceptional selectivity.

Hydrogenation Conditions

-

10% Pd/C catalyst in ethanol

Selective Esterification

The amine group’s directing effect enables preferential esterification at the para position using:

-

DCC/DMAP coupling in THF

-

1.1 equiv methyl iodide

Comparative Analysis of Methods

Table 2: Method Comparison

Eigenschaften

Molekularformel |

C9H6NO6- |

|---|---|

Molekulargewicht |

224.15 g/mol |

IUPAC-Name |

3-methoxycarbonyl-5-nitrobenzoate |

InChI |

InChI=1S/C9H7NO6/c1-16-9(13)6-2-5(8(11)12)3-7(4-6)10(14)15/h2-4H,1H3,(H,11,12)/p-1 |

InChI-Schlüssel |

ZCRNIIJXDRYWDU-UHFFFAOYSA-M |

Kanonische SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.